2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole
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Overview
Description
2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole is a chemical compound with the molecular formula C16H14F2N2O and a molecular weight of 288.292 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at the 2-position, a difluoro group at the 2,2-position, and a phenylethanol moiety
Preparation Methods
The synthesis of 2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is constructed by condensing o-phenylenediamine with formic acid or its equivalent.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions.
Addition of the Difluoro Group: The difluoro group is introduced at the 2,2-position using fluorinating agents under controlled conditions.
Attachment of the Phenylethanol Moiety: The phenylethanol moiety is attached through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying molecular mechanisms in biology.
Mechanism of Action
The mechanism of action of 2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity . The difluoro group enhances the compound’s binding affinity and stability, while the phenylethanol moiety contributes to its overall biological activity . These interactions result in various pharmacological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: This compound has a phenyl group at the 2-position but lacks the difluoro and phenylethanol groups, leading to variations in its activity and applications.
2-Methylbenzimidazole:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14F2N2O |
---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-methylbenzimidazol-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C16H14F2N2O/c1-11-19-13-9-5-6-10-14(13)20(11)16(17,18)15(21)12-7-3-2-4-8-12/h2-10,15,21H,1H3 |
InChI Key |
BTNABSOTOMBNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C(C3=CC=CC=C3)O)(F)F |
Origin of Product |
United States |
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